Nopyl acetate
Overview
Description
Nopyl acetate is a synthetic fragrance compound known for its fruity odor reminiscent of fresh wood. It is not found naturally and is widely used in the preparation of soaps, detergents, creams, lotions, and perfumes . The compound has the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.2967 .
Preparation Methods
Nopyl acetate is conventionally prepared by the esterification of nopol with acetic anhydride. The reaction can be catalyzed by various catalysts, including sulfuric acid and heterogeneous catalysts . Here are some common synthetic routes and reaction conditions:
Esterification with Acetic Anhydride: Nopol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Heterogeneous Catalysis: The esterification can also be performed using heterogeneous catalysts like tungstophosphoric heteropoly acid and its acidic cesium salt.
Industrial Production: Industrially, this compound can be synthesized from acetic anhydride and sodium acetate, achieving yields of up to 84% after separation and purification.
Chemical Reactions Analysis
Nopyl acetate undergoes various chemical reactions, including:
Esterification: As mentioned, this compound is formed through the esterification of nopol with acetic anhydride or acetic acid.
Hydrolysis: This compound can be hydrolyzed back to nopol and acetic acid under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar esters typically undergo oxidation to form corresponding acids and reduction to form alcohols.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts like tungstophosphoric heteropoly acid . Major products formed include nopol and acetic acid from hydrolysis .
Scientific Research Applications
Nopyl acetate has several applications in scientific research and industry:
Fragrance Industry: It is widely used as a fragrance agent in soaps, detergents, creams, lotions, and perfumes due to its pleasant fruity odor.
Chemical Research: This compound is used in studies involving esterification reactions and catalyst efficiency.
Biological Studies: While specific biological applications are less documented, esters like this compound are often studied for their potential biological activities and interactions.
Mechanism of Action
The mechanism of action of nopyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. The molecular targets are olfactory receptor neurons in the nasal epithelium, which transmit signals to the brain, resulting in the sensation of smell .
Comparison with Similar Compounds
Nopyl acetate can be compared with other similar esters, such as linalyl acetate and citronellyl acetate. These compounds share similar uses in the fragrance industry but differ in their specific odor profiles and chemical structures . For instance:
Linalyl Acetate: Known for its floral and lavender-like scent, commonly used in perfumes and cosmetics.
Citronellyl Acetate: Has a sweet, citrus-like odor and is used in various fragrance formulations.
This compound stands out due to its unique fruity and woody scent, making it a valuable component in specific fragrance applications .
Properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOGHRWORTNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977235 | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-51-8, 6165-23-7 | |
Record name | Nopyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nopyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nopyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nopyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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